molecular formula C18H28N4O2 B7647259 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide

4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide

Cat. No. B7647259
M. Wt: 332.4 g/mol
InChI Key: OJSDFYPSGHTUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine class of drugs. This compound has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the GABAA receptor. It binds to the benzodiazepine site on the receptor and inhibits the binding of other ligands such as benzodiazepines and barbiturates. This results in a decrease in the activity of the GABAA receptor and an increase in neuronal excitability. This mechanism of action is responsible for the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects. It has also been found to decrease the release of acetylcholine, which may be responsible for its cognitive impairing effects. This compound 15-4513 has also been found to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the GABAA receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is that it has a short half-life, which makes it difficult to use in long-term experiments. Additionally, it has been found to have off-target effects on other receptors, which may complicate its interpretation in some experiments.

Future Directions

There are a number of future directions for research on 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513. One direction is to study its potential therapeutic applications in the treatment of alcohol addiction. Another direction is to study its effects on the GABAA receptor in different brain regions and cell types. Additionally, there is a need to develop more selective antagonists of the GABAA receptor that do not have off-target effects on other receptors. Finally, there is a need to develop new methods for delivering this compound 15-4513 to the brain in order to overcome its short half-life.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide involves the reaction of 4-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-1,4-diazepane-1-carboxamide to yield the final product, this compound 15-4513.

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to be a potent antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has been used to study the role of GABAA receptors in the regulation of anxiety, memory, and sleep. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcohol addiction.

properties

IUPAC Name

4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-20-7-4-8-22(10-9-20)18(23)19-17-6-3-2-5-16(17)15-21-11-13-24-14-12-21/h2-3,5-6H,4,7-15H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSDFYPSGHTUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)NC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.